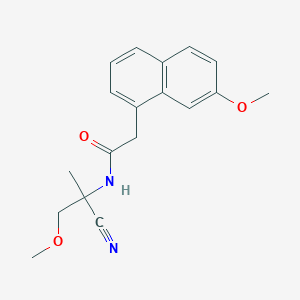
N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-Cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, enzyme inhibition, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure, which include a cyano group, a methoxy group, and a naphthalene moiety. Understanding its chemical properties is crucial for evaluating its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N1O3 |
| Molecular Weight | 269.29 g/mol |
| CAS Number | Not available |
Cytotoxicity
Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. Various in vitro assays have been employed to assess the cytotoxic effects of this compound on mammalian cell lines.
In Vitro Assays
- MTT Assay : This assay measures cell viability based on mitochondrial activity. Preliminary studies indicate that the compound exhibits dose-dependent cytotoxicity in several cancer cell lines, suggesting potential as an anticancer agent .
- LDH Release Assay : This assay assesses membrane integrity by measuring lactate dehydrogenase (LDH) release. Results showed significant LDH release at higher concentrations, indicating cytotoxic effects .
- Colony Formation Assay : The ability of cells to form colonies post-treatment provides insights into long-term cytotoxic effects. The compound reduced colony formation in treated cells compared to controls .
Enzyme Inhibition
The compound's interaction with specific enzymes has been evaluated, particularly those involved in metabolic pathways relevant to cancer and diabetes.
- α-Amylase Inhibition : Inhibition of α-amylase can lower blood glucose levels by preventing carbohydrate digestion. Preliminary data suggest that this compound inhibits this enzyme effectively, with a significant reduction in glucose absorption observed in vitro .
- α-Glucosidase Inhibition : Similar to α-amylase, α-glucosidase plays a crucial role in carbohydrate metabolism. The compound demonstrated promising inhibitory activity against this enzyme, indicating potential as an antidiabetic agent .
Understanding the mechanism through which this compound exerts its biological effects is vital for further development:
- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound leads to cell cycle arrest at the G0/G1 phase, which is critical for inhibiting cancer cell proliferation .
Study 1: Anticancer Activity
A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
Study 2: Antidiabetic Potential
Another investigation focused on the antidiabetic properties of the compound revealed that it effectively lowered blood glucose levels in diabetic rat models when administered orally. This study highlighted its potential as a therapeutic agent for managing diabetes .
Propiedades
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(11-19,12-22-2)20-17(21)9-14-6-4-5-13-7-8-15(23-3)10-16(13)14/h4-8,10H,9,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUPRMNWSOWROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CC1=CC=CC2=C1C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














